- Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenesChemCatChem, 2014, 6(5), 1333-1339,
Cas no 95-86-3 (2,4-Diaminophenol)

2,4-Diaminophenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4-Diaminophenol
- 2,4-Diaminophenol (ACI)
- 4-Hydroxy-1,3-benzenediamine
- NS00009579
- SB75530
- aniline, 3-amino-4-hydroxy-
- H691WBT7OS
- NSC5727
- EINECS 202-459-4
- 2,4-DIAMINOPHENOL [INCI]
- Phenol, 2,4-diamino-
- 2,4-DIAMINOPHENOL [MI]
- XIWMTQIUUWJNRP-UHFFFAOYSA-
- EN300-35023
- MFCD00025290
- CHEMBL2924225
- UNII-H691WBT7OS
- DTXSID7043748
- 95-86-3
- Amidol
- 4-13-00-01425 (Beilstein Handbook Reference)
- 2 pound not4-Diaminophenol
- 3-amino-4-hydroxyaniline
- SCHEMBL27284
- NSC-5727
- PD118977
- DB-226824
- BRN 0508475
- InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- DTXSID201015761
- NCGC00249006-01
- STL264251
- DTXCID5023748
- DS-2112
- Q3297000
- AKOS015891107
- NSC 5727
-
- MDL: MFCD00025290
- Inchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- InChI-sleutel: XIWMTQIUUWJNRP-UHFFFAOYSA-N
- LACHT: OC1C(N)=CC(N)=CC=1
Berekende eigenschappen
- Exacte massa: 124.06400
- Monoisotopische massa: 196.017018
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
- Complexiteit: 97.1
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.3
- XLogP3: 0.5
Experimentele eigenschappen
- Dichtheid: 1.1683 (rough estimate)
- Smeltpunt: 79°C (rough estimate)
- Kookpunt: 347.4℃ at 760 mmHg
- Vlampunt: 163.9°C
- Brekindex: 1.5745 (estimate)
- PSA: 72.27000
- LogboekP: 1.71900
2,4-Diaminophenol Beveiligingsinformatie
2,4-Diaminophenol Douanegegevens
- HS-CODE:2922299090
- Douanegegevens:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Diaminophenol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35023-0.1g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.1g |
$19.0 | 2025-03-18 | |
eNovation Chemicals LLC | D518069-10g |
2,4-DiaMinophenol |
95-86-3 | 97% | 10g |
$1225 | 2024-05-24 | |
eNovation Chemicals LLC | D518069-5g |
2,4-DiaMinophenol |
95-86-3 | 97% | 5g |
$780 | 2024-05-24 | |
Enamine | EN300-35023-5.0g |
2,4-diaminophenol |
95-86-3 | 80.0% | 5.0g |
$29.0 | 2025-03-18 | |
Fluorochem | 216840-5g |
2,4-Diaminophenol |
95-86-3 | 95% | 5g |
£888.00 | 2022-02-28 | |
Enamine | EN300-35023-0.5g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.5g |
$21.0 | 2025-03-18 | |
Fluorochem | 216840-250mg |
2,4-Diaminophenol |
95-86-3 | 95% | 250mg |
£119.00 | 2022-02-28 | |
A2B Chem LLC | AI63824-250mg |
2,4-Diaminophenol |
95-86-3 | 96% | 250mg |
$80.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110744-250mg |
2,4-Diaminophenol |
95-86-3 | 98% | 250mg |
¥782.00 | 2024-04-24 | |
1PlusChem | 1P00IJ5C-500mg |
Phenol, 2,4-diamino- |
95-86-3 | 80% | 500mg |
$86.00 | 2024-04-19 |
2,4-Diaminophenol Productiemethode
Synthetic Routes 1
Synthetic Routes 2
- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compoundsIndian Journal of Chemistry, 2003, (11), 2885-2887,
Synthetic Routes 3
- Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation, China, , ,
Synthetic Routes 4
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
- NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenesSynthetic Communications, 2006, 36(18), 2699-2704,
Synthetic Routes 5
1.2 Catalysts: Zinc ; 2 min, rt
- A new reagent for selective reduction of nitro groupIndian Journal of Chemistry, 2009, (9), 1315-1318,
Synthetic Routes 6
- Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenolJournal of Scientific & Industrial Research, 1948, 7, 71-6,
Synthetic Routes 7
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
- Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dustSynthetic Communications, 2003, 33(2), 281-289,
Synthetic Routes 8
- Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction conditionInorganic Chemistry Communications, 2022, 137,,
Synthetic Routes 9
- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen sourceApplied Organometallic Chemistry, 2019, 33(4),,
Synthetic Routes 10
- Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compoundsIndian Journal of Chemistry, 2001, (1), 75-77,
Synthetic Routes 11
- Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds, China, , ,
Synthetic Routes 12
- Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compoundsIndian Journal of Chemistry, 2000, (9), 709-711,
Synthetic Routes 13
- Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura ReactionJournal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065,
Synthetic Routes 14
- Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactionsMolecular Diversity, 2020, 24(4), 985-995,
Synthetic Routes 15
1.2 Reagents: Sodium borohydride ; 17 min, reflux
- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solventOrganic Chemistry: An Indian Journal, 2013, 9(8), 313-317,
Synthetic Routes 16
- Selective reduction of nitro compounds using CeY zeolite under microwavesJournal of the Korean Chemical Society, 2010, 54(1), 55-58,
Synthetic Routes 17
- Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwavesProceedings of ECSOC-10, 2006, ,,
Synthetic Routes 18
- Selective hydrogenation of functionalized nitroarenes under mild conditionsCatalysis Science & Technology, 2011, 1(9), 1616-1623,
Synthetic Routes 19
- Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compoundsApplied Organometallic Chemistry, 2017, 31(12),,
Synthetic Routes 20
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
- NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solventOrganic Chemistry: An Indian Journal, 2014, 10(2), 59-62,
2,4-Diaminophenol Raw materials
2,4-Diaminophenol Preparation Products
2,4-Diaminophenol Gerelateerde literatuur
-
D. V. Parke Analyst 1961 86 12
-
Tong-Peng Liu,Li-Hua Huo,Zhao-Peng Deng,Hui Zhao,Shan Gao RSC Adv. 2014 4 40693
-
3. Index pages
-
4. X-Ray crystal structure and properties of dibenzotetrathiafulvalenium trichlorodiethylstannate(IV)Gen-etsu Matsubayashi,Ryuichi Shimizu,Toshio Tanaka J. Chem. Soc. Dalton Trans. 1987 1793
-
Roshinee Costa,Andrew J. Schick,Nathan B. Paul,William S. Durfee,Christopher J. Ziegler New J. Chem. 2011 35 794
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